4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one
Brand Name:
Vulcanchem
CAS No.:
176722-52-4
VCID:
VC21308453
InChI:
InChI=1S/C10H7BrF3NO/c11-7-3-1-2-4-8(7)15-6-5-9(16)10(12,13)14/h1-6,15H/b6-5+
SMILES:
C1=CC=C(C(=C1)NC=CC(=O)C(F)(F)F)Br
Molecular Formula:
C10H7BrF3NO
Molecular Weight:
294.07 g/mol
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one
CAS No.: 176722-52-4
Cat. No.: VC21308453
Molecular Formula: C10H7BrF3NO
Molecular Weight: 294.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176722-52-4 |
|---|---|
| Molecular Formula | C10H7BrF3NO |
| Molecular Weight | 294.07 g/mol |
| IUPAC Name | (E)-4-(2-bromoanilino)-1,1,1-trifluorobut-3-en-2-one |
| Standard InChI | InChI=1S/C10H7BrF3NO/c11-7-3-1-2-4-8(7)15-6-5-9(16)10(12,13)14/h1-6,15H/b6-5+ |
| Standard InChI Key | AKHNWWMBECUQCJ-AATRIKPKSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)N/C=C/C(=O)C(F)(F)F)Br |
| SMILES | C1=CC=C(C(=C1)NC=CC(=O)C(F)(F)F)Br |
| Canonical SMILES | C1=CC=C(C(=C1)NC=CC(=O)C(F)(F)F)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator